molecular formula C17H18O2 B13896941 2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol

2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol

Katalognummer: B13896941
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: GDWDFYJIACJANN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-(2-ethylphenyl)benzaldehyde with a suitable phenol derivative. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the production for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromene ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-one.

    Reduction: Formation of 2-(2-ethylphenyl)-3,4-dihydrochroman.

    Substitution: Formation of halogenated derivatives like 2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-bromide.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biological processes. The chromene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-ethylphenol: A simpler structure with a hydroxyl group on the phenyl ring.

    Chromene derivatives: Compounds with similar chromene cores but different substituents.

Uniqueness

2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol is unique due to the combination of its chromene core and the ethylphenyl substituent. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H18O2

Molekulargewicht

254.32 g/mol

IUPAC-Name

2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C17H18O2/c1-2-12-5-3-4-6-15(12)17-9-7-13-11-14(18)8-10-16(13)19-17/h3-6,8,10-11,17-18H,2,7,9H2,1H3

InChI-Schlüssel

GDWDFYJIACJANN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1C2CCC3=C(O2)C=CC(=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.